N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Overview
Description
Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzoyl group attached to the adenosine moiety, along with a 2’-deoxy modification and a 3’-o-[(1,1-dimethylethyl)dimethylsilyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine using silylating agents such as tert-butyldimethylsilyl chloride. The benzoylation of the amino group is achieved using benzoyl chloride in the presence of a base like pyridine. The 2’-deoxy modification is introduced through selective reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Studied for its role in cellular signaling pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The presence of the benzoyl and silyl groups enhances its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Adenosine, N-benzoyl-2-(benzoylamino)-2′-deoxy-3′,5′-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-C-ethynyl-
- Adenosine, N-benzoyl-3’-O- [bis (4-methoxyphenyl)phenylmethyl]-2’-O- [ (1,1-dimethylethyl)dimethylsilyl]-
Uniqueness
Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modifications, which confer enhanced stability and bioavailability compared to other nucleoside analogs. The combination of the benzoyl group and the silyl protection makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELYOCTJSVMRL-RCCFBDPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469076 | |
Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-40-7 | |
Record name | N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51549-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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